molecular formula C15H10BrNO4 B4396260 3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one

3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B4396260
M. Wt: 348.15 g/mol
InChI Key: OBDAXBBIOJJQSE-UHFFFAOYSA-N
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Description

3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole and benzoxazole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for bromination and formylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like triphenylphosphine and bases such as potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its activity against certain cancer cell lines, making it a candidate for anticancer drug development . Its ability to interact with biological targets such as enzymes and receptors is of particular interest.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting microtubule dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one stands out due to its combined benzodioxole and benzoxazole structure, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO4/c16-10-6-14-13(19-8-20-14)5-9(10)7-17-11-3-1-2-4-12(11)21-15(17)18/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDAXBBIOJJQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN3C4=CC=CC=C4OC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.